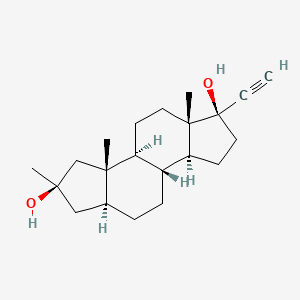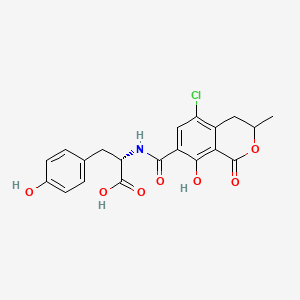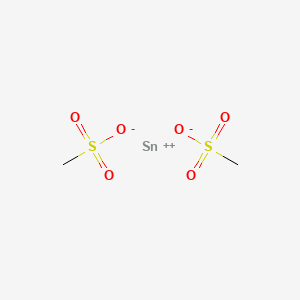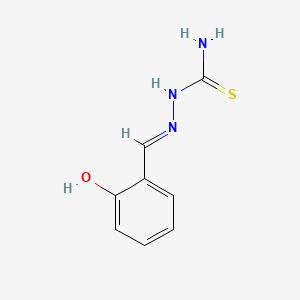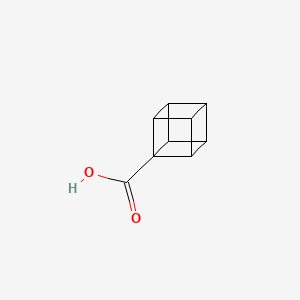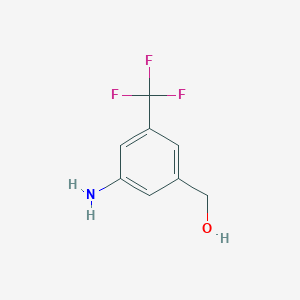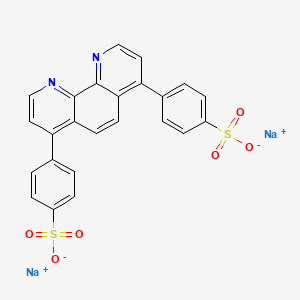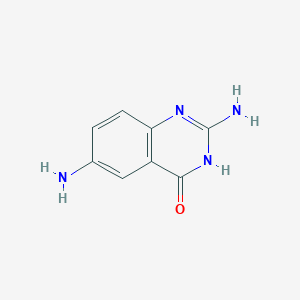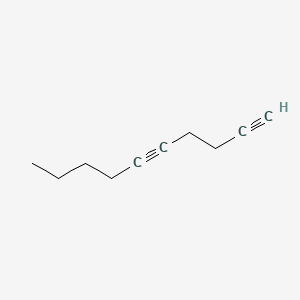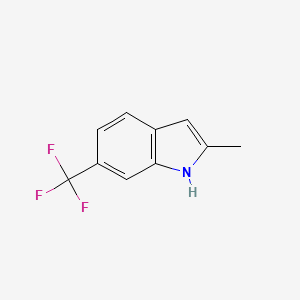
2-Methyl-6-(trifluoromethyl)-1H-indole
説明
2-Methyl-6-(trifluoromethyl)-1H-indole is a compound of interest in the field of medicinal chemistry due to its trifluoromethyl group, which can significantly alter the biological activity of pharmaceuticals. The presence of both methyl and trifluoromethyl groups on the indole ring can influence the compound's physical, chemical, and biological properties, making it a valuable scaffold for drug discovery.
Synthesis Analysis
The synthesis of trifluoromethylated indoles, such as this compound, has been explored through various methods. One approach involves the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride, which is crucial for activating the trifluoromethanesulfanylamide during the reaction . Another method utilizes a Pd(0)-catalyzed C(sp(3))-H functionalization of trifluoroacetimidoyl chlorides to access 2-(trifluoromethyl)indoles, which are stable compounds easily obtained from anilines . Additionally, a domino trifluoromethylation/cyclization strategy using 2-alkynylanilines and a fluoroform-derived CuCF3 reagent has been described, allowing for the synthesis of 2-(trifluoromethyl)indoles without ambiguity of the CF3 position .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methyl and trifluoromethyl groups are attached to the indole ring at the 2 and 6 positions, respectively. The trifluoromethyl group is particularly noteworthy due to its strong electron-withdrawing nature, which can significantly impact the electronic properties of the molecule.
Chemical Reactions Analysis
Trifluoromethylated indoles can participate in various chemical reactions. For instance, the addition of indoles to 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one in an acidic medium proceeds at the C-2 atom, leading to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones . This type of reaction showcases the reactivity of the trifluoromethylated indole nucleus and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group. This group is known for its high electronegativity and ability to increase the lipophilicity of a molecule, which can enhance membrane permeability and metabolic stability, making it a desirable feature in drug design. The specific properties of this compound, such as melting point, boiling point, solubility, and stability, would be determined by experimental measurements and are not detailed in the provided papers.
科学的研究の応用
Electronic Nature and Site Selectivity
The electronic nature of the ketone directing group in the indole framework, specifically in 2-Methyl-6-(trifluoromethyl)-1H-indole, plays a crucial role in achieving site selectivity between C-2 and C-4 positions. This selectivity is controlled by altering the properties of the ketone directing group. For instance, a methyl ketone group leads to C-2 alkenylated products, while a trifluoromethyl ketone shifts the selectivity to C-4. This phenomenon indicates the significant influence of the electronic nature of the directing group on the site selectivity in indole alkenylation (Lanke, Bettadapur, & Prabhu, 2016).
Reactions with Indoles
This compound participates in reactions with other indoles, leading to specific products based on the reaction environment. For instance, the addition of indoles to 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one in an acidic medium results in 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones. This reaction showcases the compound's reactivity and potential for synthesizing complex indole structures (Usachev, Tabatchikova, Sevenard, & Sosnovskikh, 2018).
Synthesis of Selective Androgen Receptor Modulators
This compound serves as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis route starting from 4-nitro-3-(trifluoromethyl)phenol was developed, highlighting the importance of this compound in pharmaceutical applications (Boros, Kaldor, & Turnbull, 2011).
Catalytic Functionalization
Pd(0)-catalyzed C(sp(3))-H functionalization can be used to access 2-(trifluoromethyl)indoles from trifluoroacetimidoyl chlorides. This method demonstrates the compound's utility in catalysis and synthesis of perfluoroalkylated indoles, valuable in drug discovery (Pedroni & Cramer, 2016).
Enantioselective Alkylation
The compound is also involved in enantioselective Friedel-Crafts alkylation of indoles, pyrroles, and furans with trifluoropyruvate catalyzed by chiral phosphoric acid. This process is crucial for introducing the trifluoromethyl group in the molecules, significantly altering their properties for applications in biological sciences, pharmaceuticals, and advanced materials (Kashikura, Itoh, Mori, & Akiyama, 2010).
作用機序
Target of Action
It’s worth noting that compounds with a similar structure, such as 2-methyl-6-(trifluoromethyl)pyrimidine, have demonstrated significant biological activity, including insecticidal activity .
Mode of Action
Related compounds have been shown to participate in the horner-wadsworth-emmons reaction . This reaction is a useful method for the formation of carbon-carbon double bonds .
特性
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-4-7-2-3-8(10(11,12)13)5-9(7)14-6/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSFEDUZAUSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732003 | |
| Record name | 2-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57330-48-0 | |
| Record name | 2-Methyl-6-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



